molecular formula C5H6BrN3O2 B3073069 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole CAS No. 1017279-02-5

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B3073069
CAS No.: 1017279-02-5
M. Wt: 220.02 g/mol
InChI Key: HASKXMPCTDGSDH-UHFFFAOYSA-N
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Description

Compounds like “5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole” belong to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring containing two nitrogen atoms . The specific structure of “this compound” would include additional functional groups attached to the imidazole ring, such as a bromomethyl group, a methyl group, and a nitro group.


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the nature of its functional groups and the reaction conditions.

Scientific Research Applications

1. Synthesis and Use in Hypoxia-Selective Prodrugs

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole is used as a precursor in the synthesis of hypoxia-selective prodrugs. It has shown utility in preparing compounds like SN29966, a hypoxia-selective irreversible pan-ErbB inhibitor, highlighting its significance in targeted drug delivery for cancer therapy (Lu et al., 2013).

2. Antimicrobial Activity

Research has demonstrated that certain 2-nitroimidazoles, structurally related to this compound, exhibit antimicrobial activities. These compounds, including those with a 5-vinyl chain, have shown notable antibacterial and antitrichomonal activity in mice (Cavalleri et al., 1977).

3. Photochemical Rearrangement Studies

The compound has been involved in studies examining photochemical behavior in water-containing solutions. Such studies contribute to understanding the chemical properties and reactivity under different environmental conditions (Pfoertner & Daly, 1987).

4. Development of Novel Nitroimidazole Derivatives

It's instrumental in the synthesis of novel nitroimidazole derivatives with potential applications in medical chemistry. For instance, derivatives with varied functional groups have been synthesized for exploration of their biological activities (Kochergin et al., 1999).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some imidazoles are used as antifungal agents and work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, brominated compounds can be hazardous and cause skin and eye irritation . Always refer to the safety data sheet (SDS) for specific information on handling and disposal.

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if “5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole” shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASKXMPCTDGSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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